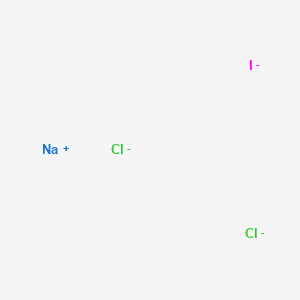
Sodium Iodide Dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Iodide Dichloride is a chemical compound with the molecular formula Cl₂INa. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of sodium, iodine, and chlorine atoms, making it a versatile reagent in synthetic chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Iodide Dichloride can be synthesized through the reaction of sodium iodide with chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
NaI+Cl2→NaICl2
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of chlorine gas and sodium iodide. The reaction is carried out in a controlled environment to prevent any side reactions and to ensure high purity of the final product. The process may involve the use of specialized equipment to handle the reactive gases and to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Sodium Iodide Dichloride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to sodium iodide and chlorine gas under specific conditions.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as sodium thiosulfate.
Reduction: Reactions with strong reducing agents like lithium aluminum hydride.
Substitution: Reactions with halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Formation of iodine and sodium chloride.
Reduction: Formation of sodium iodide and chlorine gas.
Substitution: Formation of various halogenated compounds depending on the substituent used.
Scientific Research Applications
Sodium Iodide Dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and halogenation reactions.
Biology: Employed in biochemical assays and as a labeling agent.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging and treatment.
Industry: Applied in the production of specialty chemicals and in analytical chemistry.
Mechanism of Action
The mechanism of action of Sodium Iodide Dichloride involves its ability to act as an oxidizing or halogenating agent. It can interact with various molecular targets, leading to the formation of new chemical bonds or the cleavage of existing ones. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Sodium Iodide (NaI): A simpler compound used in organic synthesis and as a nutritional supplement.
Sodium Chloride (NaCl):
Sodium Bromide (NaBr): Used in pharmaceuticals and as a sedative.
Uniqueness: Sodium Iodide Dichloride is unique due to its dual halogen content (iodine and chlorine), which imparts distinct reactivity and versatility in chemical reactions. Its ability to act as both an oxidizing and halogenating agent sets it apart from simpler halide compounds.
Properties
Molecular Formula |
Cl2INa-2 |
|---|---|
Molecular Weight |
220.80 g/mol |
IUPAC Name |
sodium;dichloride;iodide |
InChI |
InChI=1S/2ClH.HI.Na/h3*1H;/q;;;+1/p-3 |
InChI Key |
ZHLIAXKJGSIDBT-UHFFFAOYSA-K |
Canonical SMILES |
[Na+].[Cl-].[Cl-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















